N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-6-14-10-20(27)25-15(12-28-21(25)23-14)11-19(26)24-18-9-13(2)22-17-8-5-4-7-16(17)18/h4-5,7-10,15H,3,6,11-12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQCAZFZGKCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a thiazolopyrimidine structure through an acetamide group. Its molecular formula is C₁₈H₁₈N₄O₂S, and it possesses several functional groups that contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazole and pyrimidine derivatives are known to inhibit specific enzymes involved in cancer progression and inflammatory pathways.
- Antioxidant Properties : Compounds with quinoline structures frequently demonstrate antioxidant activity, which can mitigate oxidative stress in cells.
- Interference with Cell Signaling Pathways : These compounds may affect multiple signaling pathways, including those related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline and thiazole derivatives:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), and HL60 (acute promyelocytic leukemia) .
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Compounds with similar structural motifs have also shown antimicrobial properties:
Research Findings
A table summarizing key findings from various studies on related compounds is provided below:
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of 4-substituted quinazoline derivatives demonstrated significant cytotoxicity against A549 cells with IC50 values in the low micromolar range. The study suggested that modifications to the quinazoline scaffold could enhance potency .
- Antimicrobial Evaluation : Another research effort focused on thiazole derivatives showed promising results against Staphylococcus aureus, indicating that structural variations can lead to enhanced antibacterial properties .
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds related to quinoline and thiazole structures exhibit significant antibacterial properties. For instance, derivatives of quinoline have been synthesized and evaluated for their effectiveness against various bacterial strains. One study reported that certain quinoline derivatives demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The structure-activity relationship (SAR) analysis revealed that modifications in the side chains and functional groups significantly influenced the antibacterial efficacy. Compounds with longer side chains showed enhanced activity, suggesting that the lipophilicity of the molecules plays a crucial role in their interaction with bacterial membranes .
Immune Modulation
The compound's potential as an immune modulator has also been investigated. Certain thiazole derivatives have been identified as agonists for Toll-like receptors (TLR7/8), which are critical components of the immune system. These receptors play a vital role in recognizing pathogens and initiating immune responses. Research indicates that modifications to the thiazole structure can enhance its agonistic activity towards TLRs, thereby potentially improving immune responses against infections .
Anticancer Properties
In addition to its antibacterial and immunomodulatory effects, N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has shown promise in cancer research. Compounds with similar structural motifs have been reported to inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated that specific thiazole-containing compounds exhibit cytotoxic effects against tumor cells by inducing apoptosis and inhibiting cell cycle progression .
Case Studies
- Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested for their antibacterial activity using agar diffusion and broth dilution methods. The results indicated that some compounds had MIC values as low as 64 μg/mL against Staphylococcus aureus, demonstrating their potential as new antibacterial agents .
- TLR Agonism : The development of imidazole-based TLR7/8 agonists has led to the identification of compounds that effectively activate these receptors at low concentrations, enhancing cytokine production critical for immune defense .
- Anticancer Activity : Research on thiazole derivatives has shown their ability to inhibit cancer cell growth through various mechanisms, including interference with metabolic pathways essential for tumor survival .
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide?
Methodological Answer : The synthesis typically involves multi-step protocols:
Core Formation : Construct the thiazolo[3,2-a]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
Functionalization : Introduce the quinolin-4-yl moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Acetamide Linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetamide group to the quinoline nitrogen .
Key Considerations :
- Purify intermediates via column chromatography or recrystallization.
- Monitor reaction progress using TLC or LC-MS.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the thiazolo-pyrimidinone core and substituent positions. Aromatic protons in the quinoline ring (~δ 7.5-8.5 ppm) and methyl groups (δ 2.5-3.0 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy pathways for cyclization steps. For example, assess the activation energy of thiazole ring closure .
- Solvent/Base Screening : Apply machine learning (ML) models trained on PubChem data to predict optimal solvents (e.g., DMF vs. THF) and bases (e.g., K2CO3 vs. Et3N) .
- Transition State Analysis : Identify steric hindrance in coupling reactions using Gaussian or ORCA software .
Q. How do researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability)?
Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs. For example, discrepancies in antiproliferative activity may arise from varying ATP concentrations in kinase assays .
- Metabolic Stability Testing : Use hepatic microsomes to assess if poor bioavailability explains inconsistent in vivo results .
- Statistical DOE : Apply factorial design to isolate variables (e.g., pH, temperature) affecting bioactivity measurements .
Q. What reactor design principles apply to scaling up the synthesis of this compound?
Methodological Answer :
- Continuous Flow Reactors : Enhance heat transfer for exothermic steps (e.g., cyclization) and reduce side reactions .
- Membrane Separation : Integrate nanofiltration to recover catalysts (e.g., palladium in coupling reactions) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
Q. What strategies are used to assess the compound’s mechanism of action in complex biological systems?
Methodological Answer :
- Proteomics : Use affinity chromatography pull-down assays with the compound immobilized on sepharose beads to identify binding partners .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinase ATP-binding pockets) to predict binding modes .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
